Valiolamine is a natural product found in Streptomyces hygroscopicus with data available.
Valiolamine
CAS No.: 83465-22-9
Cat. No.: VC21096053
Molecular Formula: C7H15NO5
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83465-22-9 |
---|---|
Molecular Formula | C7H15NO5 |
Molecular Weight | 193.20 g/mol |
IUPAC Name | (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1 |
Standard InChI Key | VDLOJRUTNRJDJO-ZYNSJIGGSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N |
SMILES | C1C(C(C(C(C1(CO)O)O)O)O)N |
Canonical SMILES | C1C(C(C(C(C1(CO)O)O)O)O)N |
Introduction
Chemical Structure and Properties
Valiolamine is structurally defined as (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol . It belongs to the amino cyclitol class of compounds, characterized by a cyclohexane ring with multiple hydroxyl groups and an amino substituent. The molecular formula of valiolamine is C7H15NO5, with a molecular weight of 193.20 g/mol .
The compound features a cyclohexane ring with four hydroxyl groups, one amino group, and a hydroxymethyl substituent. The specific stereochemical arrangement of these groups is critical to its biological activity and is defined by the (1S,2S,3R,4S,5S) designation, indicating the precise three-dimensional orientation of substituents around the cyclohexane ring .
Physical and chemical properties of valiolamine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C7H15NO5 |
Molecular Weight | 193.20 g/mol |
Melting Point | 146-148°C |
Boiling Point | 368.6±42.0 °C (Predicted) |
Density | 1.623±0.06 g/cm³ (Predicted) |
Physical Form | Solid |
Color | Off-White |
Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated), Water (Sparingly) |
Storage Conditions | 2-8°C, protect from light |
pKa | 13.27±0.70 (Predicted) |
The structure of valiolamine enables it to mimic the transition state of glycoside hydrolysis, which is fundamental to its inhibitory activity against alpha-glucosidases . This structural mimicry allows valiolamine to bind effectively to enzyme active sites, disrupting their normal function.
Isolation and Natural Occurrence
Microbial Source
Valiolamine was originally isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus, a soil bacterium known for producing various bioactive compounds . This discovery was significant as it added to the growing family of aminocyclitols with potential therapeutic applications. During the isolation process, researchers also identified related compounds including valienamine, validamine, and hydroxyvalidamine, which were previously recognized as building blocks of validamycins and microbial oligosaccharide alpha-glucosidase inhibitors .
The natural production of valiolamine by Streptomyces species suggests it may play a role in the microorganism's ecological interactions, possibly providing competitive advantages in soil environments. The ability to produce enzyme inhibitors like valiolamine might help the bacteria compete for resources or defend against predators in their native habitat.
Structural Relationship to Other Natural Compounds
Valiolamine shares structural similarities with other aminocyclitols found in nature, but its specific stereochemical configuration and functional group arrangement give it distinct biological properties. The compound's relationship to other naturally occurring cyclitols provides insights into the evolutionary development of these bioactive molecules and their ecological roles .
Biological Activities
Alpha-Glucosidase Inhibition
The most notable biological activity of valiolamine is its potent inhibition of alpha-glucosidases, enzymes responsible for breaking down complex carbohydrates into simple sugars. Specifically, valiolamine demonstrates strong inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase .
Comparative studies have revealed that valiolamine possesses more potent alpha-glucosidase inhibitory activity than structurally related compounds such as valienamine, validamine, and hydroxyvalidamine . This superior inhibitory capacity makes valiolamine particularly valuable as a lead compound for developing therapeutics for conditions involving carbohydrate metabolism disorders.
The mechanism of inhibition involves the structural mimicry of the transition state during glycoside hydrolysis. The hydroxyl groups of valiolamine form hydrogen bonds with key residues in the enzyme's active site, while the amino group interacts with negatively charged residues, enhancing binding affinity and resulting in effective enzyme inhibition .
Applications in Diabetes Management
The alpha-glucosidase inhibitory activity of valiolamine has direct relevance to the management of type 2 diabetes. By inhibiting these digestive enzymes, valiolamine can slow the breakdown of carbohydrates in the intestine, resulting in reduced postprandial glucose levels and improved glycemic control .
This mechanism of action is particularly valuable in the context of diabetes management, as controlling postprandial glucose spikes is a key strategy for minimizing long-term complications of the disease. The application of valiolamine and its derivatives in diabetes treatment represents one of the most established therapeutic uses for this compound class.
Emerging Antiviral Properties
A particularly exciting development in valiolamine research is the discovery of antiviral properties in N-substituted derivatives. Recent studies have demonstrated that these compounds can inhibit endoplasmic reticulum (ER) α-glucosidases I and II, which are essential components of the host cell's ER quality control (ERQC) machinery .
Most enveloped viruses rely on the host cell ERQC machinery for proper folding of their glycoproteins. By targeting these host enzymes, valiolamine derivatives can disrupt viral replication processes. Notably, N-substituted valiolamine derivatives have shown activity against both dengue virus and SARS-CoV-2 in vitro .
This research introduces valiolamine-based inhibitors as candidates for developing potential broad-spectrum therapeutics against existing and emerging viruses . The strategy of targeting host processes rather than viral components may offer advantages in terms of reduced likelihood of resistance development and broader spectrum of activity.
Structural Insights and Mechanism of Action
Molecular Interactions with Target Enzymes
To understand the exceptional potency of N-substituted valiolamine derivatives, researchers have conducted detailed structural studies. High-resolution crystal structures of mouse ER α-glucosidase II in complex with valiolamine and ten derivatives revealed extensive interactions with all four α-glucosidase II subsites .
These structural insights help explain the dramatic improvement in inhibitory potency—up to 100,000-fold in some cases—observed with certain derivatives. The detailed understanding of these molecular interactions provides a rational basis for structure-based drug design to further optimize these compounds for specific therapeutic applications.
Structure-Activity Relationships
The ability to synthesize various derivatives of valiolamine has enabled researchers to explore structure-activity relationships in detail. By modifying the amino group with different substituents, scientists have been able to enhance binding affinity, improve pharmacokinetic properties, and even confer new biological activities to the base structure .
These modifications typically retain the core cyclohexane ring with its specific hydroxyl group configuration while introducing variations at the amino position. The resulting derivatives demonstrate how relatively minor structural changes can lead to significant alterations in biological activity, providing valuable insights for medicinal chemistry and drug development.
Derivatives and Analogues
N-Substituted Valiolamine Derivatives
Research into N-substituted valiolamine derivatives has yielded compounds with significantly enhanced biological activities. By introducing various functional groups at the amino position, researchers have created derivatives with improved enzyme inhibition profiles and novel therapeutic properties .
The development of these derivatives represents a strategic approach to optimizing valiolamine for specific biological targets. The modifications can enhance binding affinity, improve pharmacokinetic properties, and even confer new biological activities while maintaining the essential structural features responsible for the compound's core mechanism of action.
Pharmaceutical Applications of Derivatives
One of the most successful applications of valiolamine chemistry is voglibose, a derivative used as a medication for type 2 diabetes in several countries . Voglibose exemplifies how structural modifications of valiolamine can lead to clinically useful pharmaceutical agents with improved properties compared to the parent compound.
The success of voglibose has motivated further exploration of valiolamine derivatives for various therapeutic applications. The established safety profile of this class of compounds provides a favorable starting point for developing new medications with potentially lower risk of adverse effects.
Research Developments and Future Directions
Recent Studies and Findings
Recent research has expanded our understanding of valiolamine's potential applications beyond its established role in diabetes management. The study by Sharanbasappa S. Karade and colleagues (2021) represents a significant advancement in exploring the antiviral properties of valiolamine derivatives, demonstrating activity against both dengue virus and SARS-CoV-2 in vitro .
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